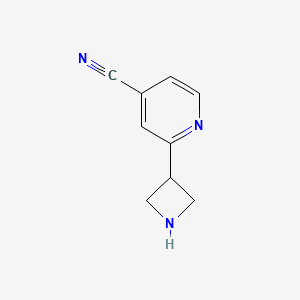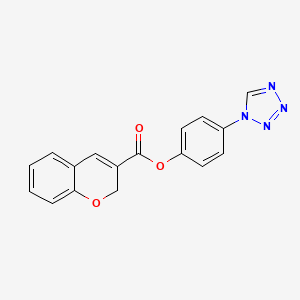
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate is a compound that combines the structural features of tetrazole and chromene. Tetrazoles are known for their bioisosteric properties, often used to replace carboxylic acids in drug design to enhance bioavailability and reduce toxicity . Chromenes, on the other hand, are oxygen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties .
Méthodes De Préparation
The synthesis of 4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of phenols with acrylonitrile in the presence of sodium metal under Michael addition conditions to produce 3-phenoxypropanenitrile . This intermediate can then undergo further reactions to introduce the tetrazole and chromene moieties. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The tetrazole moiety can interact with enzymes and receptors through non-covalent interactions, enhancing the compound’s bioavailability and reducing toxicity . The chromene ring can participate in redox reactions, contributing to its antioxidant properties . Molecular docking studies have shown that the compound can bind to specific enzymes, inhibiting their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole: Shares the tetrazole moiety but lacks the chromene ring, resulting in different biological activities.
(E)-4-Phenyl-2H-chromene-3-carbaldehyde O-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl]oxime: Contains a triazole ring instead of a tetrazole, leading to variations in its pharmacological properties.
The uniqueness of this compound lies in its combination of tetrazole and chromene structures, which confer a broad spectrum of biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H12N4O3 |
|---|---|
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H12N4O3/c22-17(13-9-12-3-1-2-4-16(12)23-10-13)24-15-7-5-14(6-8-15)21-11-18-19-20-21/h1-9,11H,10H2 |
Clé InChI |
MTWCAZKXSNMCBE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2O1)C(=O)OC3=CC=C(C=C3)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


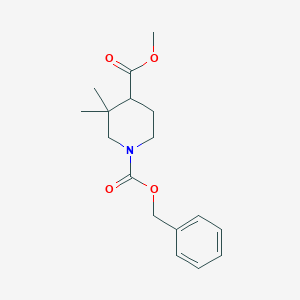
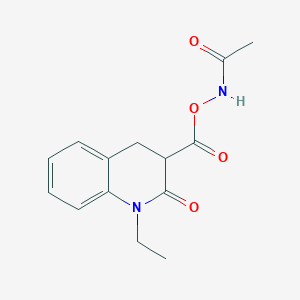
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)

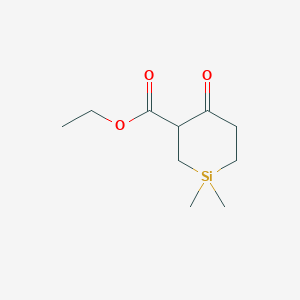
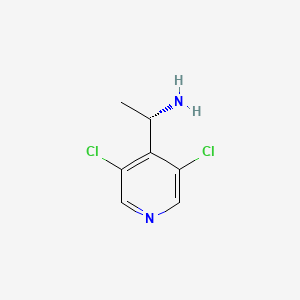

![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
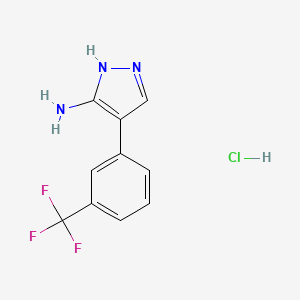


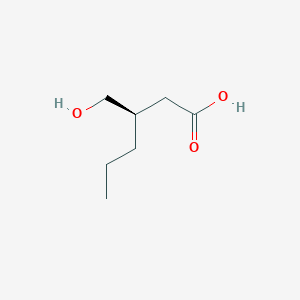
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
